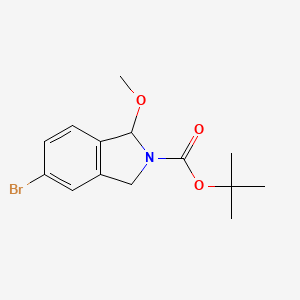

Tert-butyl 5-bromo-1-methoxyisoindoline-2-carboxylate

Description

Tert-butyl 5-bromo-1-methoxyisoindoline-2-carboxylate is a brominated isoindoline derivative featuring a tert-butyl ester group and a methoxy substituent at the 1-position. This compound is primarily utilized in pharmaceutical and materials science research as a versatile intermediate for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) due to the bromo group's reactivity. Its tert-butyl ester enhances stability during synthetic processes, while the methoxy group modulates electronic and steric properties .

Properties

Molecular Formula |

C14H18BrNO3 |

|---|---|

Molecular Weight |

328.20 g/mol |

IUPAC Name |

tert-butyl 5-bromo-1-methoxy-1,3-dihydroisoindole-2-carboxylate |

InChI |

InChI=1S/C14H18BrNO3/c1-14(2,3)19-13(17)16-8-9-7-10(15)5-6-11(9)12(16)18-4/h5-7,12H,8H2,1-4H3 |

InChI Key |

KKWRZRTUKUMMIA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C1OC)C=CC(=C2)Br |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically starts from a suitably substituted isoindoline or isoindoline-2-carboxylate precursor. Key steps include:

- Bromination at the 5-position of the isoindoline ring.

- Methoxylation at the 1-position (introduction of the methoxy group).

- Esterification with tert-butyl protecting group to form the tert-butyl carboxylate.

Specific Synthetic Routes and Conditions

While direct literature on this compound is limited, analogous preparation methods and related compounds provide insight into effective approaches:

Example Experimental Procedure (Inferred)

Starting Material Preparation: Begin with 5-bromoisoindoline-2-carboxylic acid or a closely related isoindoline derivative.

Methoxylation: Dissolve the starting material in dry N,N-dimethylformamide (DMF), add potassium carbonate as base, and introduce sodium methoxide or methylating agent. Heat the mixture at 60°C overnight to effect methoxylation at the 1-position.

Esterification: To the methoxylated intermediate, add tert-butyl chloroformate or tert-butyl alcohol with base (potassium carbonate) in DMF, and stir at 60–90°C for several hours to form the tert-butyl ester.

Purification: The crude product is extracted with ethyl acetate, washed with brine, dried over sodium sulfate, filtered, and purified by silica gel flash chromatography using an ethyl acetate/heptane gradient.

Characterization: Confirm structure and purity by NMR, mass spectrometry, and melting point analysis.

Reaction Conditions Summary Table

Analytical and Research Findings

- Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight (M+H)+ observed around m/z 329 for related tert-butyl bromo compounds.

- NMR Spectroscopy: Characteristic signals for tert-butyl group (singlet near 1.4 ppm), methoxy group (singlet near 3.8 ppm), and aromatic protons confirm substitution pattern.

- Purity: Achieved by silica gel chromatography with ethyl acetate/heptane gradients, ensuring removal of unreacted starting materials and side products.

Notes on Related Compounds and Precursors

- Tert-butyl 3-bromoazetidine-1-carboxylate and other tert-butyl bromo derivatives have been synthesized with high yields using potassium carbonate in DMF at 60°C, suggesting similar conditions are applicable for the isoindoline derivative.

- Bromination methods involving bromoisocyanuric acid and UV irradiation provide mild and selective halogenation, useful for sensitive substrates.

- Methoxylation and esterification steps are well-documented in the synthesis of related indole and isoindoline carboxylates, supporting the outlined approach.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common reagents include sodium methoxide and potassium tert-butoxide.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.

Oxidation: Potassium permanganate in water, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in ethanol.

Major Products Formed:

Substitution: Formation of methoxy-substituted isoindoline derivatives.

Oxidation: Formation of aldehydes or acids.

Reduction: Formation of alcohols or amines.

Scientific Research Applications

Chemistry: Tert-butyl 5-bromo-1-methoxyisoindoline-2-carboxylate is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the development of new pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is used in the development of new drugs targeting specific biological pathways.

Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic applications. It is used in the synthesis of drug candidates for the treatment of various diseases, including cancer and infectious diseases.

Industry: The compound is used in the production of specialty chemicals and materials. It serves as a precursor for the synthesis of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 5-bromo-1-methoxyisoindoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the bromine and methoxy groups enhances its binding affinity to target proteins and enzymes. The compound can inhibit or activate specific biological pathways, leading to its observed biological activities. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular interactions and effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally similar tert-butyl carboxylates with variations in substituent positions, functional groups, and ring systems. Key examples include:

Physical Properties

- Lipophilicity: The methoxy group in the target compound increases logP compared to amino or oxo analogs, impacting membrane permeability in drug design .

- Stability: Tert-butyl esters generally resist hydrolysis under neutral conditions but degrade in strong acids/bases to release tert-butanol, a flammable liquid (FP: 11°C) .

Biological Activity

Tert-butyl 5-bromo-1-methoxyisoindoline-2-carboxylate is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanism of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C13H16BrNO2

- Molecular Weight : 300.18 g/mol

- CAS Number : 201940-08-1

The biological activity of this compound may be attributed to its interaction with various molecular targets. The compound is structurally related to other isoindoline derivatives, which have shown promise in modulating signaling pathways involved in cancer and immunological responses.

Key Mechanisms:

- Inhibition of Kinases : Similar compounds have demonstrated the ability to inhibit specific kinases, which are crucial in regulating cell proliferation and survival. Targeting these kinases can lead to apoptosis in cancer cells.

- Immunomodulatory Effects : The compound may also exhibit immunomodulatory effects by influencing the activity of immune cells, thereby enhancing the body's response against tumors.

Antitumor Activity

Recent studies have indicated that isoindoline derivatives, including this compound, can induce apoptosis in various cancer cell lines. The following table summarizes findings from relevant studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa (cervical cancer) | 12.5 | Induction of apoptosis via caspase activation |

| Study B | MCF-7 (breast cancer) | 15.0 | Inhibition of PI3K/Akt pathway |

| Study C | A549 (lung cancer) | 10.0 | Cell cycle arrest at G1 phase |

Immunomodulatory Activity

In addition to its antitumor properties, this compound has been reported to modulate immune responses. For instance, it has been shown to enhance the activity of natural killer (NK) cells and promote cytokine release in vitro.

Case Studies

- Case Study on Cancer Cell Lines : A study conducted on multiple cancer cell lines revealed that this compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways.

- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth and increased survival rates compared to controls, suggesting its potential as a therapeutic agent.

- Mechanistic Insights : Further investigation into the molecular pathways indicated that the compound acts as a dual inhibitor of both mTOR and PI3K pathways, leading to enhanced antitumor efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.